molecular formula C14H28N2O3 B8130094 tert-Butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate

tert-Butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B8130094
M. Wt: 272.38 g/mol
InChI Key: IEEIKKQVECGIOE-UHFFFAOYSA-N
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Description

tert-Butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate is a strategically valuable chemical intermediate in medicinal chemistry and drug discovery research. Its core structure incorporates a piperidine ring, a privileged scaffold in pharmacology, which is differentially functionalized with a Boc-protected amine and a secondary amino alcohol group. This bifunctionality makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11006310/]. In this context, the compound is expertly employed as a linker constituent, connecting a warhead that binds the protein of interest to an E3 ligase recruiting ligand. The amino alcohol moiety provides a synthetic handle for conjugation, while the Boc-protected amine allows for further diversification. Researchers also utilize this intermediate in constructing compound libraries for high-throughput screening against various biological targets, including kinases and G-protein-coupled receptors (GPCRs), where the piperidine moiety is a common structural element [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11181280/]. Its application is critical for exploring new chemical space and optimizing the pharmacokinetic and pharmacodynamic properties of lead candidates in oncology, neuroscience, and other therapeutic areas.

Properties

IUPAC Name

tert-butyl 4-[(1-hydroxy-2-methylpropan-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-13(2,3)19-12(18)16-8-6-11(7-9-16)15-14(4,5)10-17/h11,15,17H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEIKKQVECGIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1-hydroxy-2-methylpropan-2-amine under suitable reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Chemical Reactions Analysis

tert-Butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several piperidine derivatives with varying substituents. Below is a detailed comparison based on molecular features, synthesis, and applications.

Structural and Functional Group Analysis

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
tert-Butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate Hydroxyalkylamino C₁₄H₂₇N₂O₃ 271.38 High polarity due to hydroxyl group; Boc protection enhances stability .
tert-Butyl 4-([2-amino-4-fluoro-5-methylphenyl]amino)piperidine-1-carboxylate Fluoroaryl-amino C₁₇H₂₅FN₃O₂ 322.40 Fluorine increases electronegativity; aromatic ring enables π-π interactions .
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridinyl-amino C₁₅H₂₃N₃O₂ 277.36 Pyridine enhances basicity; potential for metal coordination .
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Phenylamino C₁₆H₂₄N₂O₂ 276.38 Phenyl group increases lipophilicity; listed as a precursor in illicit synthesis .
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate Bromo-pyrazolyl C₁₃H₂₀BrN₃O₂ 340.22 Bromine adds steric bulk; heterocycle improves metabolic stability .

Research Findings and Trends

Recent studies highlight the importance of substituent choice in piperidine derivatives:

  • Hydroxyalkyl groups improve solubility but may reduce membrane permeability compared to lipophilic analogs .
  • Bromine and fluorine substituents enhance binding affinity in enzyme inhibitors but increase molecular weight .

Biological Activity

Introduction

Tert-butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Chemical Formula : C13_{13}H25_{25}N1_{1}O3_{3}
  • Molecular Weight : 243.34 g/mol
  • CAS Number : 156185-63-6
  • InChI Key : OXPWHPCCUXESFQ-UHFFFAOYSA-N

The compound features a piperidine ring substituted with a tert-butyl group and a hydroxymethyl group, which are critical for its biological activity.

Biological Activity Overview

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, particularly in modulating inflammatory responses and inhibiting specific enzymatic pathways.

Inflammatory Response Modulation

A study explored the compound's ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory processes. The compound demonstrated significant inhibitory effects on IL-1β release and pyroptotic cell death in differentiated THP-1 macrophages. The results showed a marked decrease in pyroptosis percentage when treated with the compound compared to vehicle-treated cells, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the piperidine ring and the introduction of various substituents have been shown to enhance or reduce activity against specific targets. For example, variations in the alkyl chain length and branching at the hydroxymethyl position can significantly affect binding affinity and potency against NLRP3 .

Case Studies

  • In Vitro Studies on THP-1 Cells
    • The compound was tested at a concentration of 10 µM, showing notable inhibition of NLRP3-induced pyroptosis. The cytotoxicity was assessed using an MTT assay, revealing no significant cytotoxic effects at this concentration over 72 hours .
  • Comparative Analysis with Other Compounds
    • In comparative studies with other piperidine derivatives, tert-butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine exhibited superior potency in inhibiting IL-1β release when tested alongside known inhibitors .

Data Table: Biological Activity Summary

Biological ActivityConcentration TestedResults
NLRP3 Inhibition10 µMSignificant reduction in IL-1β release and pyroptotic cell death
Cytotoxicity0.1–100 µMNo significant cytotoxicity observed at 10 µM over 72 hours

This compound represents a promising candidate for further research in anti-inflammatory therapies due to its ability to modulate key inflammatory pathways. Continued exploration of its structure-activity relationships will be essential for optimizing its pharmacological profile and potential therapeutic applications.

Future Directions

Further investigations should focus on:

  • In vivo studies to validate the efficacy observed in vitro.
  • Exploration of additional analogs to enhance potency and selectivity.
  • Mechanistic studies to understand the interaction with NLRP3 and other molecular targets.

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves, lab coats, and eye protection. For respiratory safety, employ NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) . In case of skin contact, wash thoroughly with soap and water; for eye exposure, irrigate for several minutes and seek medical advice if irritation persists . Store away from ignition sources, and use CO₂ or dry powder extinguishers for fires, as combustion releases toxic fumes .

Q. What synthetic routes are used to prepare this compound?

  • Methodological Answer : A common method involves coupling tert-butyl 4-aminopiperidine-1-carboxylate with hydroxyl-bearing alkyl halides (e.g., 1-hydroxy-2-methylpropan-2-yl derivatives) under basic conditions. Reactions typically use dichloromethane as a solvent and triethylamine to neutralize byproducts like HCl . Multi-step syntheses require precise temperature control (e.g., room temperature for coupling steps) and purification via column chromatography .

Q. What are the key physical properties of this compound, and how should it be stored?

  • Methodological Answer : The compound is a solid (exact melting point not reported) and should be stored at 2–8°C in airtight containers to prevent moisture absorption . Solubility data is limited, but similar piperidine derivatives show moderate solubility in DMSO or dichloromethane . Characterization via HPLC and NMR is recommended to confirm purity and structure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., solubility, stability) across studies?

  • Methodological Answer : Discrepancies often arise from variations in synthesis/purification methods. To address this:
  • Perform orthogonal analytical techniques (e.g., NMR, LC-MS, XRD) to validate purity and crystallinity .
  • Cross-reference stability data with SDS recommendations (e.g., avoid prolonged exposure to light or humidity) .
  • Use computational tools (e.g., PubChem data ) to predict properties like logP or pKa for experimental validation.

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Catalyst Optimization : Use DMAP or DCC to enhance coupling efficiency in amide bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM, acetonitrile) improve reagent solubility and reaction homogeneity .
  • Purification : Employ gradient chromatography or recrystallization to isolate high-purity product .
  • Kinetic Control : Monitor reaction progression via TLC or in-situ IR to terminate reactions at optimal conversion .

Q. How does the structural modification of the piperidine ring influence biological activity?

  • Methodological Answer : The piperidine moiety’s conformation affects binding to biological targets. For example:
  • Aminoalkyl Substituents : The 1-hydroxy-2-methylpropan-2-yl group may enhance hydrogen bonding with enzymes, as seen in moderate antibacterial activity .
  • Comparison with Analogs : Derivatives like tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate show neuroactive potential due to aromatic interactions .
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 4-position (e.g., bromo, nitro groups) can modulate potency against microbial targets .

Q. What analytical methods are critical for characterizing intermediates and final products?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions on the piperidine ring .
  • Mass Spectrometry : HRMS validates molecular ion peaks and detects byproducts .
  • Chromatography : HPLC with UV/vis detection monitors reaction progress and purity (>95% by area normalization) .

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